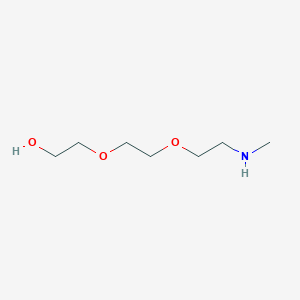
Hydroxy-PEG2-méthylamine
Vue d'ensemble
Description
Hydroxy-PEG2-methylamine is a PEG derivative containing a hydroxyl group with a methylamine group . The hydrophilic PEG spacer increases solubility in aqueous media . The hydroxyl group enables further derivatization or replacement with other reactive functional groups .
Synthesis Analysis
Hydroxy-PEG2-methylamine is a PEG linker containing a hydroxyl group with a methylamine group . The hydrophilic PEG spacer increases solubility in aqueous media . The hydroxyl group enables further derivatization or replacement with other reactive functional groups . The methylamine group is reactive with carboxylic acids, carbonyls (ketone, aldehyde) etc .Molecular Structure Analysis
The molecular formula of Hydroxy-PEG2-methylamine is C7H17NO3 . The molecular weight is 163.21 g/mol . The IUPAC name is 2-[2-[2-(methylamino)ethoxy]ethoxy]ethanol . The InChI is InChI=1S/C7H17NO3/c1-8-2-4-10-6-7-11-5-3-9/h8-9H,2-7H2,1H3 . The InChIKey is OJIGMRILIXVTEA-UHFFFAOYSA-N . The Canonical SMILES is CNCCOCCOCCO .Chemical Reactions Analysis
The methylamine group in Hydroxy-PEG2-methylamine is reactive with carboxylic acids, carbonyls (ketone, aldehyde) etc . The hydroxyl group enables further derivatization or replacement with other reactive functional groups .Physical And Chemical Properties Analysis
The molecular weight of Hydroxy-PEG2-methylamine is 163.21 g/mol . The XLogP3-AA is -1.2 . The Hydrogen Bond Donor Count is 2 . The Hydrogen Bond Acceptor Count is 4 . The Rotatable Bond Count is 8 . The Exact Mass is 163.12084340 g/mol . The Monoisotopic Mass is 163.12084340 g/mol . The Topological Polar Surface Area is 50.7 Ų . The Heavy Atom Count is 11 . The Formal Charge is 0 . The Complexity is 70.7 .Applications De Recherche Scientifique
Rôle dans la recherche et le développement pharmaceutiques
L'hydroxy-PEG2-méthylamine joue un rôle important dans la recherche et le développement pharmaceutiques . Elle est composée d'une chaîne de PEG, qui peut améliorer la solubilité dans l'eau, la stabilité et la biodisponibilité des médicaments .
Amélioration de la délivrance des médicaments
La chaîne de PEG dans l'this compound peut améliorer la délivrance des médicaments. En améliorant la solubilité dans l'eau des médicaments, elle peut augmenter l'absorption des médicaments dans l'organisme, conduisant à des traitements plus efficaces .
Amélioration de la stabilité
L'this compound peut améliorer la stabilité des médicaments. Ceci est particulièrement important pour les médicaments qui sont instables dans les milieux biologiques, car elle peut empêcher la dégradation et garantir que le médicament reste efficace .
Amélioration de la biodisponibilité
La chaîne de PEG dans l'this compound peut améliorer la biodisponibilité des médicaments. Cela signifie qu'elle peut augmenter la quantité de médicament qui est absorbée dans l'organisme et atteint le site d'action .
Utilisation en bioconjugaison
L'this compound est un lieur non clivable pour la bioconjugaison . Elle contient un groupe -CH3 et un groupe OH/alcool liés par une chaîne de PEG linéaire . Cela la rend utile dans la création de bioconjugués, qui sont des molécules qui ont été modifiées chimiquement pour inclure une molécule biologique, comme une protéine ou un anticorps .
Réactivité avec les groupes d'acides carboxyliques
L'this compound contient un groupe amine primaire qui peut réagir avec les groupes d'acides carboxyliques pour former des amides stables . Cette propriété est utile dans la création d'une variété de composés chimiques et peut être utilisée dans la synthèse de nouveaux médicaments .
Safety and Hazards
Orientations Futures
Hydroxy-PEG2-methylamine plays a significant role in pharmaceutical research and development . It is composed of a PEG chain, which can improve the water solubility, stability, and bioavailability of drugs . The hydroxyl group enables further derivatization or replacement with other reactive functional groups . This suggests that Hydroxy-PEG2-methylamine could have potential applications in drug delivery systems .
Mécanisme D'action
Target of Action
Hydroxy-PEG2-methylamine is a PEG derivative that contains a hydroxyl group and a methylamine group . The primary targets of this compound are carboxylic acids and carbonyls (ketone, aldehyde), with which the methylamine group can react .
Mode of Action
The hydrophilic PEG spacer in Hydroxy-PEG2-methylamine increases solubility in aqueous media . The hydroxyl group enables further derivatization or replacement with other reactive functional groups . The methylamine group is reactive with carboxylic acids, carbonyls (ketone, aldehyde), etc .
Pharmacokinetics
Hydroxy-PEG2-methylamine is composed of a PEG chain, which can improve the water solubility, stability, and bioavailability of drugs . This compound is used to modify the surface of drugs or particles, enabling targeted drug delivery to specific cells or tissues . This modification can enhance the pharmacokinetics and efficacy of drugs, while also reducing toxicity and immunogenicity .
Result of Action
Given its role in drug delivery, it can be inferred that the compound’s action would result in enhanced drug efficacy and reduced toxicity .
Action Environment
It’s known that the compound is stored at -20°c , suggesting that temperature could be a factor influencing its stability
Analyse Biochimique
Biochemical Properties
Hydroxy-PEG2-methylamine plays a significant role in various biochemical reactions. The hydroxyl group allows for further derivatization or replacement with other reactive functional groups, while the methylamine group is reactive with carboxylic acids, carbonyls (ketone, aldehyde), and other biomolecules . This compound interacts with enzymes such as carboxylases and dehydrogenases, forming stable amide linkages that can alter enzyme activity. Additionally, Hydroxy-PEG2-methylamine can interact with proteins and other biomolecules through hydrogen bonding and electrostatic interactions, influencing their structure and function .
Cellular Effects
Hydroxy-PEG2-methylamine affects various types of cells and cellular processes. It can influence cell signaling pathways by modifying the activity of enzymes and receptors involved in these pathways. For example, the compound can alter gene expression by interacting with transcription factors and other regulatory proteins. Additionally, Hydroxy-PEG2-methylamine can impact cellular metabolism by modifying the activity of metabolic enzymes, leading to changes in metabolite levels and metabolic flux .
Molecular Mechanism
The molecular mechanism of Hydroxy-PEG2-methylamine involves several key interactions at the molecular level. The hydroxyl group can form hydrogen bonds with biomolecules, while the methylamine group can form covalent bonds with carboxylic acids, leading to enzyme inhibition or activation. These interactions can result in changes in gene expression and protein function, ultimately affecting cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Hydroxy-PEG2-methylamine can change over time. The compound is relatively stable, but it can degrade under certain conditions, such as exposure to high temperatures or acidic environments. Long-term studies have shown that Hydroxy-PEG2-methylamine can have lasting effects on cellular function, including sustained changes in enzyme activity and gene expression .
Dosage Effects in Animal Models
The effects of Hydroxy-PEG2-methylamine vary with different dosages in animal models. At low doses, the compound can enhance enzyme activity and improve cellular function. At high doses, Hydroxy-PEG2-methylamine can have toxic effects, including enzyme inhibition and disruption of cellular processes. Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at certain dosage levels .
Metabolic Pathways
Hydroxy-PEG2-methylamine is involved in several metabolic pathways. It interacts with enzymes such as carboxylases and dehydrogenases, influencing their activity and altering metabolic flux. The compound can also affect metabolite levels by modifying the activity of metabolic enzymes, leading to changes in the concentrations of key metabolites .
Transport and Distribution
Within cells and tissues, Hydroxy-PEG2-methylamine is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, influencing its localization and accumulation. The compound’s hydrophilic PEG spacer increases its solubility in aqueous media, facilitating its transport within cells .
Subcellular Localization
Hydroxy-PEG2-methylamine is localized to specific subcellular compartments, where it exerts its effects on cellular function. The compound can be directed to specific organelles through targeting signals and post-translational modifications. This subcellular localization is crucial for its activity, as it allows Hydroxy-PEG2-methylamine to interact with specific biomolecules and influence cellular processes .
Propriétés
IUPAC Name |
2-[2-[2-(methylamino)ethoxy]ethoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NO3/c1-8-2-4-10-6-7-11-5-3-9/h8-9H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJIGMRILIXVTEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCOCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

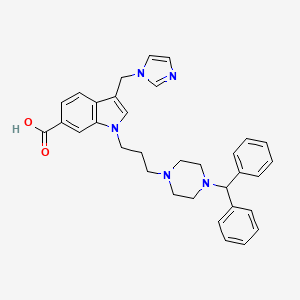
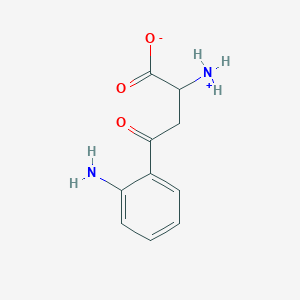
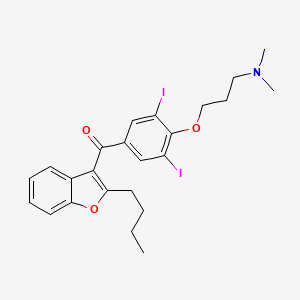
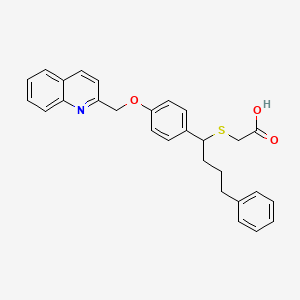
![2-[3-methoxy-2-propoxy-5-[(2R,5R)-5-(3,4,5-trimethoxyphenyl)oxolan-2-yl]phenyl]sulfonylethanol](/img/structure/B1673891.png)
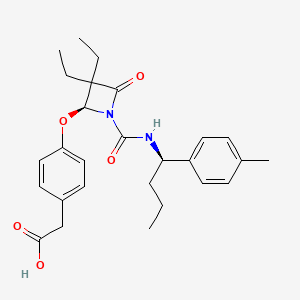
![2-[2-[[1-Carboxy-4-(diaminomethylideneamino)-3-hydroxybutyl]amino]ethylamino]butanedioic acid](/img/structure/B1673893.png)
![(2E,4E,6E)-7-[3-hydroxy-5-[(4E,6E)-3-methoxy-4-methyl-8-[2-[2,4,5-trihydroxy-5-methyl-6-[(1E,3E)-penta-1,3-dienyl]oxan-2-yl]butanoylamino]octa-4,6-dien-2-yl]oxolan-2-yl]hepta-2,4,6-trienoic acid](/img/structure/B1673894.png)
![(18Z)-1,14,24-Trihydroxy-12-[(E)-1-(4-hydroxy-3-methoxycyclohexyl)prop-1-en-2-yl]-23-methoxy-13,19,21,27-tetramethyl-17-prop-2-enyl-11,28-dioxa-4-azatricyclo[23.2.1.04,9]octacos-18-ene-2,3,10,16-tetrone](/img/structure/B1673896.png)
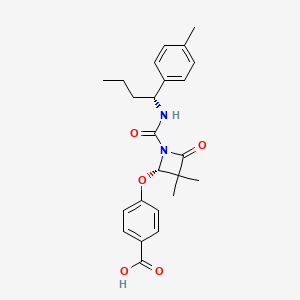

![5-(1-Azabicyclo[2.2.1]heptan-3-yl)-3-cyclopropyl-1,2,4-oxadiazole](/img/structure/B1673902.png)
![[3',4,6-Trihydroxy-6'-(hydroxymethyl)-5'-[3,4,5-trihydroxy-6-[[(2E,4E)-8-hydroxydeca-2,4-dienoyl]oxymethyl]oxan-2-yl]oxyspiro[1H-2-benzofuran-3,2'-oxane]-4'-yl] (2E,4E,8E,10E)-7-hydroxy-8,14-dimethylhexadeca-2,4,8,10-tetraenoate](/img/structure/B1673904.png)
